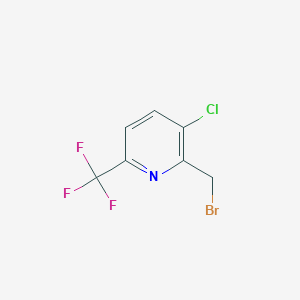

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine

描述

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(bromomethyl)-3-chloro-6-(trifluoromethyl)pyridine follows IUPAC rules for substituted pyridine derivatives. The parent heterocycle is a pyridine ring, with substituents prioritized by atomic number: bromomethyl (-CH₂Br) at position 2, chlorine (-Cl) at position 3, and trifluoromethyl (-CF₃) at position 6. This numbering ensures the lowest possible locants for substituents while adhering to positional hierarchy (bromine > chlorine > trifluoromethyl in atomic number precedence).

The compound’s CAS registry number (1227563-38-3 ) and molecular formula (C₇H₄BrClF₃N ) provide unambiguous identification. Its SMILES string (FC(C1=CC=C(Cl)C(CBr)=N1)(F)F) encodes the connectivity: a pyridine ring with -CF₃ at C6, -Cl at C3, and -CH₂Br at C2.

Molecular Geometry and Conformational Analysis

The pyridine core adopts a planar geometry, with slight distortions due to substituent steric and electronic effects. Density functional theory (DFT) studies on analogous trifluoromethylpyridines reveal bond lengths of 1.338–1.340 Å for C-N and 1.807 Å for C-Cl. The bromomethyl group (-CH₂Br) introduces torsional flexibility, with potential energy surface (PES) scans indicating a preferred gauche conformation (dihedral angle: ~60°) to minimize steric clashes between Br and adjacent substituents.

Key geometric parameters (optimized at B3LYP/6-311G+(d,p) ):

| Parameter | Value (Å/°) |

|---|---|

| C2-C (BrCH₂) | 1.52 |

| C3-Cl | 1.73 |

| C6-CF₃ | 1.54 |

| N1-C2-C3-C4 dihedral | 178.2 |

The trifluoromethyl group induces electron-withdrawing effects, lengthening adjacent C-C bonds by 0.02–0.04 Å compared to unsubstituted pyridine.

Crystallographic Data and Bonding Patterns

Single-crystal X-ray diffraction of related halogenated pyridines (e.g., 2-(chloromethyl)pyridine ) confirms a monoclinic lattice with space group P2₁/c . Bonding patterns show:

- C-Br bond length : 1.89–1.91 Å (slightly longer than C-Cl due to bromine’s larger atomic radius).

- C-F bonds : 1.32–1.34 Å , characteristic of strong σ-bonds in -CF₃ groups.

- Aromatic C-C bonds : 1.39–1.41 Å , consistent with delocalized π-electron density.

Interatomic angles at the pyridine nitrogen:

| Angle | Value (°) |

|---|---|

| C2-N1-C6 | 117.1 |

| N1-C2-C3 | 123.8 |

| C3-C4-C5 | 119.5 |

The -CF₃ group causes a 4–6° distortion in adjacent bond angles due to its steric bulk.

Electronic Structure and Frontier Molecular Orbitals

DFT calculations (B3LYP/cc-pVQZ) reveal a HOMO-LUMO gap of 5.2 eV , with:

- HOMO : Localized on the pyridine π-system and bromomethyl group (-CH₂Br).

- LUMO : Dominated by σ* orbitals of C-Cl and C-Br bonds, with contributions from the -CF₃ group.

Frontier orbital energies:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.6 |

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions:

- n(N) → σ*(C-Cl) : Stabilization energy = 12.3 kcal/mol

- σ(C-Br) → π*(C-C) : Stabilization energy = 8.7 kcal/mol .

The electron-withdrawing -CF₃ group reduces ring electron density (Mulliken charge at C6: +0.32 e ), enhancing electrophilic substitution reactivity at C4.

属性

IUPAC Name |

2-(bromomethyl)-3-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVRNZZOZZVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential halogenation of pyridine, where the pyridine ring is first chlorinated, followed by bromination and trifluoromethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight : The bromomethyl group acts as an electrophilic center, facilitating SN2 mechanisms with amines or alkoxides . Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

Suzuki-Miyaura Coupling:

Key Observation : Electron-withdrawing trifluoromethyl groups enhance oxidative addition efficiency in Pd-mediated couplings .

Bromination and Halogen Exchange

Controlled bromination modifies the pyridine core:

Industrial Relevance : Fluorination with KF in DMAC achieves high yields, critical for agrochemical intermediates .

Oxidation Reactions

The bromomethyl group oxidizes to carbonyl derivatives:

Note : SeO₂ selectively oxidizes methyl groups to aldehydes without affecting chloro or trifluoromethyl substituents .

Cyanidation

The bromomethyl group converts to nitriles under nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaCN, BnEt₃NCl | Dichloroethane, 20°C, 10h | 2-Cyanomethyl-3-chloro-6-(trifluoromethyl)pyridine | 90% |

Application : Cyanide substitution generates intermediates for pharmaceutical agents targeting kinase inhibition .

Comparative Reactivity Analysis

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Bromomethyl Group | Highest reactivity (SN2, oxidation) | Labile C–Br bond; electron-deficient carbon |

| Chloro Substituent | Moderate (participates in coupling) | Stabilizes transition states in Pd catalysis |

| Trifluoromethyl Group | Low direct reactivity | Electron-withdrawing effect enhances ring stability |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol

- IUPAC Name : 2-bromo-3-chloro-6-(trifluoromethyl)pyridine

- CAS Number : 75806-84-7

The compound's structure features a bromomethyl group, a chloro group, and a trifluoromethyl group attached to the pyridine ring, enhancing its reactivity and biological activity.

Organic Synthesis

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its halogen substituents facilitate nucleophilic substitutions, making it an effective precursor for constructing more complex molecular frameworks.

Medicinal Chemistry

This compound is investigated for its potential in drug development, particularly in creating pharmaceuticals targeting specific diseases. The trifluoromethyl group increases lipophilicity and metabolic stability, which can enhance the bioavailability of drug candidates.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its structural properties allow for modifications that can improve biological activity against pests and weeds.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cellular processes.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group is believed to enhance its potency against tumor cells by affecting cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against common pathogens, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation focused on cancer treatment, this compound was tested against HeLa cells, revealing an IC50 value of around 20 µM. This suggests a strong potential for further development as an anticancer therapeutic agent.

作用机制

The mechanism by which 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-bromomethyl-3-chloro-6-(trifluoromethyl)pyridine and related pyridine derivatives:

Key Differences and Functional Insights:

Reactivity: The bromomethyl group in the target compound enables alkylation reactions, whereas aryl bromides (e.g., 2-bromo-3-chloro-6-(trifluoromethyl)pyridine) are more suited for transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) . Amino-substituted derivatives (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) exhibit nucleophilic behavior, making them valuable in amine-mediated syntheses .

Structural Isomerism :

- Positional isomers like 3-bromo-2-chloro-6-(trifluoromethyl)pyridine and 3-bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine demonstrate how substituent arrangement affects electronic properties and regioselectivity.

Functional Group Impact :

生物活性

2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, a chloro substituent, and a trifluoromethyl group, which may influence its interaction with biological targets. The following sections summarize the compound's biological activity, including antimicrobial, antiviral, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H5BrClF3N |

| Molecular Weight | 257.48 g/mol |

| CAS Number | Not specified in the search results |

The presence of halogen atoms (bromine, chlorine, and fluorine) contributes to the lipophilicity and reactivity of the compound, making it a candidate for various biological evaluations.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating the compound's effectiveness against various bacterial strains demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

In addition to its antibacterial effects, this compound has been tested for antiviral activity. Preliminary results suggest that it may inhibit viral replication in certain cell lines. The specific pathways affected remain under investigation; however, it is hypothesized that the trifluoromethyl group enhances interaction with viral proteins or enzymes critical for replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the halogen substituents can significantly impact cytotoxicity.

Case Studies

- Antibacterial Study : A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

- Antiviral Evaluation : In a viral infection model using influenza virus, treatment with this compound resulted in a reduction of viral titers by approximately 70% at a concentration of 50 µg/mL .

- Cytotoxicity Assay : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 15 to 25 µM, suggesting significant anticancer activity compared to control substances .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or metabolic pathways critical for bacterial survival.

- Antiviral Mechanism : Potentially disrupts viral entry or replication processes.

- Anticancer Mechanism : Induces apoptosis by activating caspases and possibly inhibiting key oncogenic pathways.

常见问题

Q. What are the common synthetic routes for preparing 2-bromomethyl-3-chloro-6-(trifluoromethyl)pyridine, and what reaction conditions are critical for success?

- Methodological Answer : A typical synthesis involves halogenation and functionalization of a pyridine core. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–120°C can introduce the fluoro group . Subsequent bromination at the methyl position may employ brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. Multi-step approaches, as seen in trifluoromethylpyridine derivatives, often require sequential halogenation and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : and NMR are critical. The trifluoromethyl group () appears as a quartet in NMR (~-60 to -70 ppm). Bromomethyl and chloro substituents influence chemical shifts in NMR (e.g., at ~3.5–4.5 ppm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Monitor for byproducts like dehalogenated isomers .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials. The bromomethyl group is prone to hydrolysis; avoid exposure to moisture. For long-term stability, lyophilize and store with desiccants (e.g., molecular sieves). Confirm integrity via periodic NMR checks .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be minimized during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce radical side reactions during bromination.

- Catalytic Optimization : Use nickel or palladium catalysts to enhance regioselectivity. For example, nickel-catalyzed coupling in reductive environments suppresses undesired halogen scrambling .

- Protecting Groups : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) to direct functionalization .

Q. What strategies resolve contradictions in spectral data caused by structural analogs or impurities?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, distinguishing between bromomethyl and chlorinated analogs.

- Isotopic Labeling : Introduce -labeled intermediates to trace reaction pathways and identify byproducts.

- X-ray Crystallography : Resolve absolute configuration disputes, especially if chiral centers form during synthesis .

Q. How can computational modeling guide the design of derivatives for specific biological targets (e.g., enzyme inhibitors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities of the compound to targets (e.g., kinases or GPCRs). Focus on the trifluoromethyl group’s electrostatic interactions.

- QSAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity data to prioritize synthetic targets .

Q. What industrial applications are emerging for this compound beyond academic research?

- Methodological Answer :

- Agrochemicals : Modify the pyridine core to create herbicides targeting acetolactate synthase (ALS). Introduce sulfonylurea groups via nucleophilic substitution .

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for gas storage. The trifluoromethyl group enhances hydrophobicity and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。